molecular formula C53H77N13O12 B13395425 Pvnfkflsh

Pvnfkflsh

Cat. No.: B13395425
M. Wt: 1088.3 g/mol
InChI Key: DUTLYPZZJJBEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pvnfkflsh involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound would likely follow similar peptide synthesis protocols but on a larger scale. Automation and optimization of reaction conditions are crucial for efficient production. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions: Pvnfkflsh undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptide fragments, while reduction may yield reduced peptide fragments .

Scientific Research Applications

Pvnfkflsh has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating cannabinoid receptors and its potential effects on pain perception.

    Medicine: Explored for its therapeutic potential in pain management and as a modulator of cannabinoid receptors.

Mechanism of Action

Pvnfkflsh exerts its effects by binding to the CB1 cannabinoid receptor. It acts as an inverse agonist, meaning it binds to the receptor and induces a response opposite to that of an agonist. This binding inhibits the constitutive activity of the CB1 receptor, leading to reduced signaling through this pathway. The molecular targets involved include the CB1 receptor and associated G-protein-coupled signaling pathways .

Comparison with Similar Compounds

Comparison: Pvnfkflsh is unique in its origin as a naturally occurring peptide derived from hemoglobin. Unlike synthetic compounds like rimonabant, this compound offers a naturally derived alternative for modulating cannabinoid receptors. Its peptide nature also allows for potential modifications to enhance its therapeutic properties .

Properties

Molecular Formula

C53H77N13O12

Molecular Weight

1088.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)

InChI Key

DUTLYPZZJJBEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4

Origin of Product

United States

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